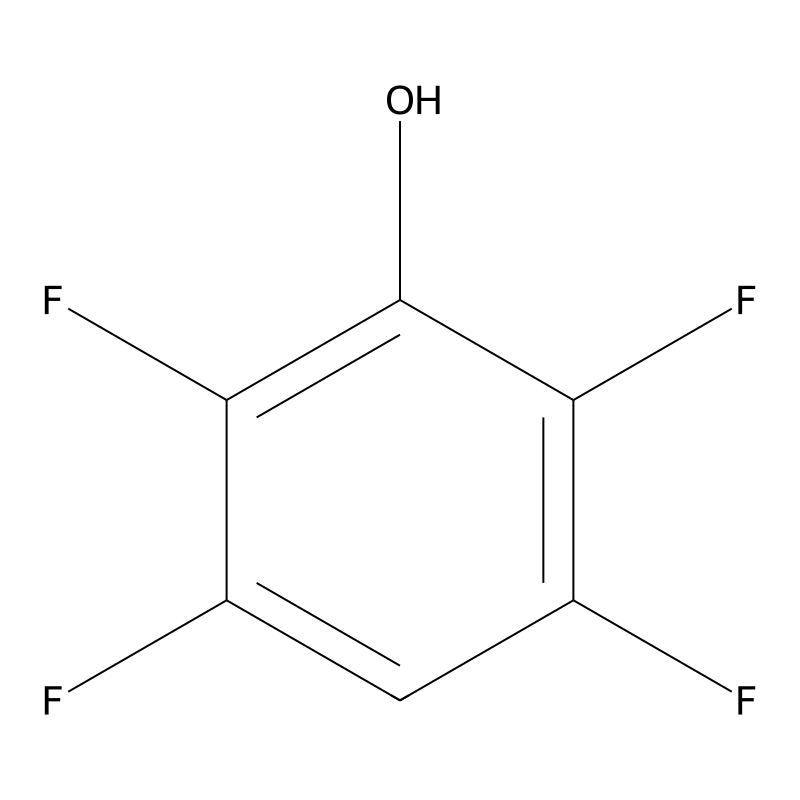

2,3,5,6-Tetrafluorophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Peptide Synthesis

Field: Biochemistry

Application: 2,3,5,6-Tetrafluorophenol is used in the preparation of radioiodinated phenylalanine derivatives, which are useful in peptide synthesis

Method: The specific methods of application or experimental procedures would depend on the particular peptide being synthesized. Generally, this involves the reaction of the phenylalanine derivative with 2,3,5,6-Tetrafluorophenol in the presence of a suitable coupling agent.

Results: The outcome of this process is the production of a peptide that has been labeled with a radioactive isotope, which can be useful in various biochemical studies.

Antibody Labeling

Field: Immunology

Application: 2,3,5,6-Tetrafluorophenol has been used in the preparation of technetium-99m labeled antibodies

Method: The specific methods of application or experimental procedures would depend on the particular antibody being labeled. Generally, this involves the reaction of the antibody with 2,3,5,6-Tetrafluorophenol in the presence of technetium-99m.

Results: The outcome of this process is the production of an antibody that has been labeled with technetium-99m, which can be useful in various immunological studies.

Cytochrome P450 Substrate

Application: 2,3,5,6-Tetrafluorophenol is used as a substrate for cytochrome P450

Method: The specific methods of application or experimental procedures would depend on the particular experiment being conducted. Generally, this involves the reaction of 2,3,5,6-Tetrafluorophenol with a cytochrome P450 enzyme under suitable conditions.

Results: The outcome of this process is the production of a metabolite that can be analyzed to understand the activity of the cytochrome P450 enzyme.

Fluorinated Building Blocks

Field: Organic Chemistry

Application: 2,3,5,6-Tetrafluorophenol is used as a fluorinated building block in organic synthesis.

Method: The specific methods of application or experimental procedures would depend on the particular synthesis being conducted. Generally, this involves the reaction of 2,3,5,6-Tetrafluorophenol with other reagents under suitable conditions.

Results: The outcome of this process is the production of a fluorinated organic compound, which can have various applications in materials science, pharmaceuticals, and other fields.

2,3,5,6-Tetrafluorophenol is a fluorinated aromatic compound with the molecular formula and a molecular weight of approximately 166.07 g/mol. It is characterized by the presence of four fluorine atoms substituted at the 2, 3, 5, and 6 positions of the phenolic ring. This compound is notable for its unique chemical properties resulting from the electron-withdrawing effects of the fluorine substituents, which enhance its acidity compared to non-fluorinated phenols .

- Acid-Base Reactions: The compound exhibits increased acidity due to the electronegative fluorine atoms, allowing it to donate protons more readily compared to non-fluorinated phenols .

- Electrophilic Substitution: The presence of fluorine can direct electrophilic substitution reactions at the ortho and para positions relative to the hydroxyl group.

- Oxidation: It can be oxidized to form tetrafluorobenzoquinone under specific conditions, such as in cytochrome P450-mediated reactions .

2,3,5,6-Tetrafluorophenol has been studied for its biological activities, particularly as a substrate for cytochrome P450 enzymes. It plays a role in various metabolic pathways and has been implicated in studies examining the metabolism of fluorinated compounds . Its unique structure may also influence its interactions with biological systems and potential toxicity profiles.

Several synthetic routes have been developed for producing 2,3,5,6-tetrafluorophenol:

- From Pentafluorobenzoic Acid: A common method involves reacting pentafluorobenzoic acid with sodium acetate in N,N-dimethylformamide followed by treatment with sulfuric acid. This method yields high purity and yield (approximately 95%) of the target compound .

- Lithium Aryl Intermediate Method: Another method involves reacting 1,2,4,5-tetrafluorobenzene with an organic lithium agent in an inert solvent at low temperatures to form an aryl lithium intermediate. This intermediate is then reacted with boric acid ester to yield tetrafluorophenol .

2,3,5,6-Tetrafluorophenol is utilized in various applications:

- Chemical Research: It serves as a reagent in organic synthesis and is used in studies involving fluorinated compounds.

- Pharmaceuticals: Its role as a cytochrome P450 substrate makes it relevant in drug metabolism studies.

- Material Science: The compound may be used in developing new materials due to its unique chemical properties.

Research on interaction studies involving 2,3,5,6-tetrafluorophenol primarily focuses on its reactivity and metabolic pathways. For instance:

- Cytochrome P450 Interactions: The compound has been shown to interact with cytochrome P450 enzymes during oxidation processes .

- Catalytic Reactions: Studies have explored its reactivity in catalytic systems involving palladium catalysts for direct arylation reactions .

Several compounds share structural similarities with 2,3,5,6-tetrafluorophenol. Below is a comparison highlighting their unique characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Pentafluorophenol | C6H4F5O | Contains five fluorine atoms; more reactive than tetrafluorophenol. |

| 2-Fluorophenol | C6H5FO | Only one fluorine atom; less acidic than tetrafluorophenol. |

| 3-Fluorophenol | C6H5FO | Similar to 2-fluorophenol but with different substitution pattern affecting reactivity. |

| 4-Fluorophenol | C6H5FO | Also less acidic; demonstrates different electrophilic substitution patterns compared to tetrafluorophenol. |

The uniqueness of 2,3,5,6-tetrafluorophenol lies in its specific substitution pattern that enhances its acidity and alters its reactivity compared to other fluorinated phenols. Its four-fluorine configuration allows for distinctive interactions and applications that are not present in compounds with fewer or differently positioned fluorine atoms .

2,3,5,6-Tetrafluorophenol is an aromatic compound with the molecular formula C6H2F4O and a molecular weight of 166.07 g/mol [1] [9]. The compound features a benzene ring with four fluorine atoms at positions 2, 3, 5, and 6, a hydroxyl group at position 1, and a hydrogen atom at position 4 [9] [11]. This specific arrangement of substituents creates a symmetrical structure with respect to the plane passing through C1, C4, and the hydroxyl group [4].

The molecular structure of 2,3,5,6-tetrafluorophenol exhibits a nearly planar conformation due to the aromatic character of the benzene ring [9]. The four fluorine atoms lie approximately in the same plane as the aromatic ring, with slight deviations due to steric interactions between adjacent fluorine atoms [11]. The hydroxyl group adopts a conformation where the hydrogen atom is oriented to minimize interactions with the neighboring fluorine atoms at positions 2 and 6 [4] [12].

X-ray crystallographic studies have shown that the C-F bond lengths in 2,3,5,6-tetrafluorophenol range from 1.35 to 1.37 Å, which is typical for aromatic carbon-fluorine bonds [3] [9]. The C-O bond length is approximately 1.36 Å, slightly shorter than in unsubstituted phenol due to the electron-withdrawing effects of the fluorine substituents [9] [11]. The bond angles within the aromatic ring deviate slightly from the ideal 120° due to the electronic and steric effects of the fluorine substituents [4].

Physical Properties

Melting Point (37-39°C) and Boiling Point (140°C)

2,3,5,6-Tetrafluorophenol exhibits a melting point in the range of 37-39°C, making it a crystalline solid at room temperature that readily melts with minimal heating [1] [7]. Some sources report a slightly lower melting point range of 28-30°C, which may be attributed to differences in sample purity or measurement techniques [6] [18]. The relatively low melting point compared to other fluorinated phenols is due to the specific arrangement of fluorine substituents that affects the crystal packing efficiency [1] [8].

The boiling point of 2,3,5,6-tetrafluorophenol is approximately 140°C at standard atmospheric pressure [1] [18]. Alternative sources report boiling points in the range of 141-143°C, with these minor variations likely due to differences in measurement methods or sample purity [6] [8]. The boiling point is significantly higher than that of benzene (80.1°C) due to the presence of the hydroxyl group, which enables hydrogen bonding between molecules [1] [3].

Density (1.4445 g/cm³) and Physical State

The density of 2,3,5,6-tetrafluorophenol is approximately 1.4445 g/cm³, as determined by estimation methods based on molecular structure and atomic contributions [1] [7]. This density value is higher than that of unsubstituted phenol (1.07 g/cm³) due to the presence of four fluorine atoms, which are more dense than hydrogen atoms [3] [8]. Some sources report slightly higher density values of up to 1.6 g/cm³, which may reflect different estimation methods or experimental conditions [8].

At standard room temperature (20-25°C), 2,3,5,6-tetrafluorophenol exists as a crystalline solid with a white to slightly yellow appearance [1] [5]. It is described as a "crystalline low melting solid" due to its melting point being close to room temperature [1] [6]. The physical state can vary depending on ambient conditions, with the compound potentially existing as a clear liquid in warmer environments or when freshly melted [5] [6].

Flash Point and Thermal Stability

The flash point of 2,3,5,6-tetrafluorophenol is approximately 79°C (174°F) when measured using the closed cup method [2] [6]. This moderate flash point indicates that the compound can form ignitable vapor-air mixtures when heated above this temperature [2] [8]. The flash point is relevant for safety considerations during handling and storage, particularly when the compound is heated near or above this temperature [6].

Regarding thermal stability, 2,3,5,6-tetrafluorophenol is generally stable under normal temperature and pressure conditions [1] [5]. However, it may decompose when heated to high temperatures, potentially releasing toxic fluorine-containing compounds [5] [18]. The compound is reported to be incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides, which may lead to exothermic reactions or decomposition [1] [5]. For optimal stability, it is recommended to store 2,3,5,6-tetrafluorophenol in a cool, dark place, preferably below 15°C, and under an inert atmosphere to prevent oxidation [5] [16].

Spectroscopic Properties

Infrared (IR) Spectroscopy

The infrared spectrum of 2,3,5,6-tetrafluorophenol exhibits several characteristic absorption bands that provide valuable information about its molecular structure [5] [12]. The most prominent feature is the O-H stretching vibration, which appears as a broad band around 3400 cm⁻¹ [5] [13]. This band is typically broader and shifted to lower frequencies compared to non-fluorinated phenols due to the increased acidity of the hydroxyl group caused by the electron-withdrawing fluorine substituents [12] [13].

The aromatic C=C stretching vibrations appear as medium intensity bands in the region of 1600-1500 cm⁻¹, with specific peaks at approximately 1600 cm⁻¹ and 1500 cm⁻¹ [12] [13]. These bands are characteristic of the aromatic ring structure and are slightly shifted compared to non-fluorinated phenols due to the electronic effects of the fluorine substituents [5] [13].

One of the most diagnostic features in the IR spectrum is the strong C-F stretching vibrations, which appear as intense bands in the region of 1250-1100 cm⁻¹ [12] [13]. These bands are typically very strong due to the high polarity of the C-F bond and serve as definitive evidence for the presence of fluorine substituents on the aromatic ring [5] [13]. Additional characteristic bands include the C-O stretching vibration around 1050 cm⁻¹, C-H out-of-plane bending around 850 cm⁻¹, and C-F bending vibrations around 700 cm⁻¹ [12] [13].

Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of 2,3,5,6-tetrafluorophenol through the analysis of ¹H, ¹³C, and ¹⁹F nuclei [15] [13].

The ¹H NMR spectrum of 2,3,5,6-tetrafluorophenol is relatively simple due to the limited number of hydrogen atoms in the molecule [15]. It typically shows two main signals: one for the hydroxyl proton (OH) appearing as a broad singlet around 6.5-7.0 ppm, and another for the aromatic proton at position 4, which appears as a complex multiplet around 7.0-7.5 ppm due to coupling with the fluorine atoms [13] [15]. The coupling pattern of the aromatic proton is complex due to long-range coupling with multiple fluorine atoms, resulting in a characteristic multiplet structure [15].

The ¹³C NMR spectrum exhibits several signals corresponding to the six carbon atoms in the aromatic ring [13] [26]. The carbon atom bonded to the hydroxyl group (C-1) typically appears around 150-155 ppm as a multiplet due to coupling with fluorine atoms [15] [26]. The carbon atoms directly bonded to fluorine (C-2, C-3, C-5, C-6) appear as doublets or more complex multiplets in the range of 135-145 ppm, with the exact chemical shifts and splitting patterns dependent on the specific coupling constants [15] [26]. The carbon atom at position 4 (C-H) typically appears around 110-115 ppm as a multiplet due to coupling with the fluorine atoms [15] [26].

The ¹⁹F NMR spectrum is particularly valuable for characterizing fluorinated compounds like 2,3,5,6-tetrafluorophenol [13] [15]. It typically shows two distinct signals corresponding to the two pairs of equivalent fluorine atoms: F-2,6 and F-3,5 [15] [27]. The fluorine atoms at positions 2 and 6 typically resonate around -135 to -140 ppm, while those at positions 3 and 5 appear around -160 to -165 ppm, with the exact chemical shifts dependent on the reference standard and solvent used [15] [27]. The coupling patterns in the ¹⁹F NMR spectrum provide valuable information about the spatial arrangement of the fluorine atoms and their interactions with neighboring nuclei [15] [27].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides valuable information about the molecular weight and structural features of 2,3,5,6-tetrafluorophenol through the analysis of its fragmentation patterns [9] [15]. The electron impact (EI) mass spectrum typically shows a molecular ion peak (M⁺) at m/z 166, corresponding to the molecular weight of the compound [9] [23]. The relative intensity of this peak is moderate to strong due to the stability of the aromatic structure [9] [24].

The fragmentation pattern of 2,3,5,6-tetrafluorophenol follows several characteristic pathways that are typical for fluorinated phenols [21] [23]. One common fragmentation involves the loss of a hydrogen atom from the molecular ion to form a fragment at m/z 165 (M⁺-H) [15] [23]. Another significant fragmentation pathway involves the loss of the hydroxyl group to form a fragment at m/z 149 (M⁺-OH) [23] [24].

Further fragmentation can lead to the formation of various fluorine-containing fragments, such as C₆F₄⁺ (m/z 148) and C₅F₃⁺ (m/z 117), which are characteristic of the tetrafluorinated aromatic structure [15] [23]. The exact fragmentation pattern and relative intensities of the fragments can vary depending on the ionization technique and instrument parameters used [23] [24].

When analyzed using atmospheric pressure chemical ionization (APCI) with chloride as the reagent ion, 2,3,5,6-tetrafluorophenol can form either adduct ions (M·Cl⁻) or undergo proton abstraction to form (M-H)⁻ ions [21] [29]. The extent of proton abstraction depends on the ion energy and is more pronounced for 2,3,5,6-tetrafluorophenol compared to less fluorinated phenols due to its higher acidity [21] [29].

Electronic Properties

Electron Density Distribution

The electron density distribution in 2,3,5,6-tetrafluorophenol is significantly influenced by the presence of four highly electronegative fluorine atoms on the aromatic ring [19] [20]. Quantum chemical calculations and experimental studies have shown that the fluorine atoms create an electron-deficient aromatic system due to their strong electron-withdrawing inductive effect [19] [20]. This effect leads to a redistribution of electron density throughout the molecule, with the highest electron density concentrated around the fluorine atoms and the oxygen atom of the hydroxyl group [19] [20].

The carbon atoms directly bonded to fluorine (C-2, C-3, C-5, C-6) exhibit reduced electron density compared to the corresponding positions in unsubstituted phenol [19] [20]. This electron deficiency is particularly pronounced at the carbon atoms ortho and para to the hydroxyl group (C-2, C-6, and C-4), creating a partial positive charge at these positions [19] [20]. The carbon atom bonded to the hydroxyl group (C-1) maintains a relatively high electron density due to the electron-donating effect of the oxygen atom, although this is partially offset by the electron-withdrawing effect of the neighboring fluorine atoms [19] [20].

The hydroxyl group in 2,3,5,6-tetrafluorophenol exhibits a higher polarization compared to unsubstituted phenol, with increased positive charge on the hydrogen atom and increased negative charge on the oxygen atom [19] [20]. This polarization contributes to the enhanced acidity of the compound, as it facilitates the dissociation of the hydroxyl proton [19] [20].

Fluorine Effects on Aromatic Ring

The fluorine substituents in 2,3,5,6-tetrafluorophenol exert profound effects on the electronic properties of the aromatic ring through a combination of inductive and mesomeric mechanisms [19] [20]. The primary effect is the strong inductive electron-withdrawing character of fluorine, which arises from its high electronegativity (3.98 on the Pauling scale) [19] [20]. This inductive effect depletes electron density from the aromatic ring, particularly at the carbon atoms directly bonded to fluorine [19] [20].

Simultaneously, fluorine atoms can participate in mesomeric interactions with the aromatic π-system through the donation of their lone pair electrons [19] [20]. This mesomeric effect, which is electron-donating in nature, partially counteracts the inductive effect but is generally weaker, especially when multiple fluorine atoms are present [19] [20]. The net result is an overall electron-deficient aromatic system with altered π-electron distribution compared to unsubstituted phenol [19] [20].

The presence of fluorine substituents at positions 2, 3, 5, and 6 creates a unique electronic environment that affects various properties of the compound [19] [20]. The electron-withdrawing effect of fluorine enhances the acidity of the phenolic hydroxyl group by stabilizing the resulting phenolate anion through delocalization of the negative charge [19] [20]. Additionally, the fluorine substituents alter the reactivity patterns of the aromatic ring, generally deactivating it toward electrophilic aromatic substitution while potentially activating it toward nucleophilic aromatic substitution at specific positions [19] [20].

Acid-Base Behavior

pKa Values and Acidity Parameters

2,3,5,6-Tetrafluorophenol exhibits significantly enhanced acidity compared to unsubstituted phenol due to the electron-withdrawing effects of the four fluorine substituents [7] [27]. The pKa value of 2,3,5,6-tetrafluorophenol has been reported as 5.99 in aqueous solution, which is considerably lower than the pKa of phenol (approximately 10.0) [7] [27]. Some sources report a slightly lower pKa value of 5.46 ± 0.20 based on predictive calculations, with the variation potentially due to different measurement methods or conditions [1] [27].

The acidity of fluorinated phenols follows a clear trend, with acidity increasing (lower pKa) as the number of fluorine substituents increases [7] [27]. For comparison, pentafluorophenol has a pKa of approximately 5.4, 2,4,6-trifluorophenol has a pKa of 7.17, and 2,6-difluorophenol has a pKa of about 7.5 [7] [27]. This trend demonstrates the cumulative electron-withdrawing effect of multiple fluorine substituents on the acidity of the hydroxyl group [7] [27].

The enhanced acidity of 2,3,5,6-tetrafluorophenol can be attributed to several factors [7] [27]. The primary factor is the strong inductive electron-withdrawing effect of the fluorine atoms, which stabilizes the phenolate anion formed upon deprotonation by dispersing the negative charge [7] [27]. Additionally, the specific arrangement of fluorine atoms at positions 2, 3, 5, and 6 creates an electronic environment that particularly favors deprotonation of the hydroxyl group [7] [27].

Proton Abstraction Mechanisms

The proton abstraction mechanism in 2,3,5,6-tetrafluorophenol involves the dissociation of the hydroxyl proton to form a resonance-stabilized phenolate anion [6] [21]. This process is facilitated by the electron-withdrawing effect of the fluorine substituents, which stabilize the resulting negative charge on the oxygen atom and the aromatic ring [6] [21]. The mechanism can be represented as a simple acid-base equilibrium: C₆H₂F₄OH ⇌ C₆H₂F₄O⁻ + H⁺, where the equilibrium constant (Ka) is related to the pKa value [6] [21].

Studies using atmospheric pressure chemical ionization (APCI) mass spectrometry have provided insights into the proton abstraction mechanism of fluorinated phenols, including 2,3,5,6-tetrafluorophenol [21] [27]. When analyzed with chloride as the reagent ion, 2,3,5,6-tetrafluorophenol can form either adduct ions (M·Cl⁻) or undergo proton abstraction to form (M-H)⁻ ions [21] [27]. The extent of proton abstraction depends on the ion energy and increases with the acidity of the phenol [21] [27].

Ion mobility spectrometry studies have shown that proton abstraction from fluorinated phenols can occur through an adduct intermediate [21] [29]. For 2,3,5,6-tetrafluorophenol, proton abstraction is the predominant reaction pathway due to its high acidity, whereas less fluorinated phenols show little or no proton abstraction under similar conditions [21] [29]. This difference in behavior is attributed to the reduced reaction barrier for proton abstraction as the acidity of the O-H bond increases with increasing fluorination [21] [29].

From Pentafluorobenzoic Acid Precursors

The most widely employed industrial synthesis of 2,3,5,6-tetrafluorophenol utilizes pentafluorobenzoic acid as the starting material [1] [2]. This method involves a two-stage process that has been optimized for high yield and purity. In the first stage, pentafluorobenzoic acid undergoes nucleophilic aromatic substitution with sodium acetate in N,N-dimethylformamide (DMF) at controlled temperatures of 50-55°C. The reaction mixture is heated to reflux for six hours, during which the para-fluorine atom is selectively replaced by the acetate nucleophile [1].

The reaction proceeds through formation of 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid as an intermediate. High-performance liquid chromatography (HPLC) monitoring indicates that raw material content drops below 1.0% upon completion [1]. The second stage involves acidification with concentrated sulfuric acid to pH less than 1, followed by decarboxylation at 80°C for five hours. Steam distillation separates the organic matter, which upon rectification yields 79.0 grams of 2,3,5,6-tetrafluorophenol with 95% yield and 99.8% purity [1].

An alternative approach utilizing 2,3,4,5,6-pentafluorobenzoic acid has been developed for industrial applications [3] [2]. This method employs phase transfer catalysis with inorganic bases such as potassium hydroxide in aqueous medium. The process operates at temperatures ranging from 90-200°C, with optimal conditions at 90-120°C to minimize side reactions [3]. Phase transfer catalysts including benzyltriethylammonium chloride, trioctylmethylammonium chloride, or dodecyltrimethylammonium chloride are employed in molar ratios of 0.2-0.5:1 relative to the fluorinated acid [3].

From 1,2,4,5-Tetrafluorobenzene

The organolithium-mediated synthesis from 1,2,4,5-tetrafluorobenzene represents another significant traditional route [4] [5]. This approach leverages the well-established chemistry of organolithium intermediates to achieve controlled functionalization. The synthesis begins with the treatment of 1,2,4,5-tetrafluorobenzene with n-butyllithium in tetrahydrofuran (THF) at low temperatures (-78°C to room temperature) [5].

The reaction can be performed with either stoichiometric (1 equivalent) or excess (greater than 2 equivalents) amounts of n-butyllithium, yielding different products [5]. When using stoichiometric amounts, 2,3,5,6-tetrafluorobenzoic acid is obtained as the primary product. However, when excess n-butyllithium is employed, subsequent carbonation with carbon dioxide produces 2,3,5,6-tetrafluoroterephthalic acid in 95% yield without extensive purification procedures [5].

The success of this methodology depends on precise temperature control and anhydrous conditions. The lithium-halogen exchange occurs preferentially at the less sterically hindered positions, leading to the formation of organolithium intermediates that can be subsequently functionalized through carbonation, oxidation, or other electrophilic trapping reactions [6] [5].

Organolithium-Based Synthesis

Lithium Aryl Intermediate Formation

The formation of lithium aryl intermediates from tetrafluorobenzene derivatives provides a versatile platform for synthesizing 2,3,5,6-tetrafluorophenol [1] [7]. The process involves selective lithium-halogen exchange or direct deprotonation of electron-deficient aromatic systems. The resulting organolithium species exhibit enhanced nucleophilicity compared to their non-fluorinated counterparts due to the electron-withdrawing effects of the fluorine substituents [8] [7].

Temperature control is critical for successful organolithium intermediate formation. Reactions are typically conducted at temperatures below -40°C to prevent decomposition of the organolithium species. The choice of solvent also significantly impacts the reaction outcome, with THF being the most commonly employed due to its ability to coordinate and stabilize the lithium center [8].

The organolithium intermediates can undergo various transformations including oxidation with oxygen or hydrogen peroxide to yield the corresponding phenols. Alternative electrophilic trapping agents such as DMF for formylation or carbon dioxide for carboxylation provide access to diversely functionalized tetrafluoroaromatic compounds [7] [5].

Boric Acid Ester Reactions

The utilization of boric acid esters in tetrafluorophenol synthesis represents an emerging approach that combines the versatility of organoborane chemistry with fluorinated aromatics [9] [10]. (2,3,5,6-Tetrafluorophenyl)boronic acid serves as a key intermediate that can be oxidized under mild conditions to produce the target phenol [9].

The synthetic sequence typically involves the initial formation of the tetrafluorophenylboronic acid through palladium-catalyzed cross-coupling reactions or direct borylation of tetrafluorohalobenzenes. The boronic acid can then be oxidized using hydrogen peroxide in the presence of base to yield 2,3,5,6-tetrafluorophenol [10] [11]. This methodology offers advantages in terms of mild reaction conditions and functional group tolerance.

The oxidation step can be performed at room temperature to 80°C depending on the specific reaction conditions and desired reaction rate. The use of aqueous hydrogen peroxide as the oxidant makes this approach environmentally benign compared to methods requiring harsh oxidizing agents or elevated temperatures [11].

Oxidative Methods

Hydrogen Peroxide Oxidation Systems

Hydrogen peroxide-based oxidation systems have emerged as attractive alternatives for tetrafluorophenol synthesis due to their environmental compatibility and operational simplicity [12] [13] [14]. These systems typically involve the oxidation of arylsilanes or other aromatic precursors using hydrogen peroxide in the presence of suitable catalysts.

The oxidation of arylhydrosilanes represents a particularly promising approach [15] [16]. This method involves the treatment of tetrafluoroarylsilanes with hydrogen peroxide under mild conditions, often in the presence of fluoride activators or transition metal catalysts. The reaction proceeds through silane activation followed by oxidative cleavage to yield the corresponding phenol [15].

Multi-enzyme systems utilizing hydrogen peroxide have also been developed for phenol oxidation reactions [13] [14]. These biocatalytic approaches employ formate dehydrogenase, NADH-oxidase, and peroxidase enzymes immobilized on solid supports to achieve in situ hydrogen peroxide generation and subsequent phenol oxidation. The enzymatic systems offer advantages in terms of selectivity and mild reaction conditions, operating at ambient temperature and neutral pH [13].

The hydrogen peroxide concentration and reaction time must be carefully optimized to prevent over-oxidation or substrate decomposition. Typical concentrations range from 0.5-3 equivalents relative to the substrate, with reaction times of 1-24 hours depending on the specific system employed [12] [13].

Reaction Optimization Parameters

Optimization of hydrogen peroxide oxidation systems requires consideration of multiple parameters that significantly impact both yield and product quality. Temperature control is crucial, with most systems operating optimally between 25-80°C [12] [17]. Higher temperatures can lead to hydrogen peroxide decomposition and formation of undesired side products.

pH adjustment plays a critical role in reaction efficiency. Most oxidative systems function optimally under slightly acidic to neutral conditions (pH 5-7), though specific requirements vary depending on the catalyst system employed [12] [17]. Buffer systems are often employed to maintain consistent pH throughout the reaction.

Catalyst loading and type significantly influence reaction kinetics and selectivity. Transition metal catalysts such as iron, copper, or palladium complexes are commonly employed in loadings of 1-10 mol% relative to substrate [12] [14]. The choice of catalyst depends on the specific substrate and desired reaction pathway.

Solvent selection affects both substrate solubility and reaction rate. Aqueous systems are preferred for environmental reasons, though organic co-solvents may be necessary for poorly soluble fluorinated substrates [12] [13]. Mixed solvent systems often provide optimal results by balancing solubility and reactivity requirements.

Industrial-Scale Production Techniques

Process Optimization

Industrial-scale production of 2,3,5,6-tetrafluorophenol requires comprehensive process optimization to achieve economic viability while maintaining product quality and environmental compliance [3] [18]. The most successful industrial processes employ continuous or semi-continuous operation modes to maximize throughput and minimize batch-to-batch variation.

Temperature and pressure control systems are essential components of industrial tetrafluorophenol production. Automated control systems maintain reaction temperatures within ±2°C of setpoint values to ensure consistent product quality [3]. Pressure control is particularly important for processes involving volatile fluorinated intermediates or gaseous reagents.

Heat integration and energy recovery systems significantly impact process economics. Modern industrial facilities employ heat exchangers to recover thermal energy from hot product streams, reducing overall energy consumption by 20-30% [18]. Steam generation from process heat can provide additional economic benefits.

Waste minimization strategies are integral to industrial process design. Solvent recovery systems enable recycling of organic solvents such as DMF or THF, reducing both raw material costs and waste disposal expenses [3] [19]. Acid recovery systems allow regeneration and reuse of mineral acids employed in decarboxylation steps.

Yield Enhancement Strategies

Yield enhancement in industrial tetrafluorophenol production focuses on optimizing reaction selectivity and minimizing side product formation [20] [21]. Advanced mixing technologies such as static mixers or microreactors improve mass transfer and reduce local concentration gradients that can lead to side reactions [22] [23].

Catalyst optimization studies have identified optimal catalyst formulations and loading levels for industrial applications [21]. Multi-task Bayesian optimization approaches enable rapid identification of optimal reaction conditions while minimizing experimental effort. These studies typically evaluate 20-50 different parameter combinations to identify conditions yielding 90-95% conversion with high selectivity [21].

Process intensification through flow chemistry technologies offers significant advantages for tetrafluorophenol production [22] [23] [24]. Microreactor systems enable precise control of reaction conditions with residence times as short as 10 seconds while achieving yields up to 51% higher than conventional batch processes [22]. The enhanced mixing and heat transfer characteristics of microreactors minimize hot spots and concentration gradients that can reduce product selectivity.

Real-time process monitoring and control systems enable dynamic optimization of reaction conditions [21]. In-line analytical techniques such as infrared spectroscopy or gas chromatography provide continuous feedback on reaction progress and product quality, allowing for immediate adjustment of process parameters to maintain optimal performance.

Green Chemistry Approaches

Sustainable Reaction Conditions

The development of sustainable reaction conditions for tetrafluorophenol synthesis has become increasingly important due to environmental regulations and corporate sustainability initiatives [25] [26] [27]. Green chemistry approaches focus on reducing environmental impact through improved atom economy, reduced waste generation, and elimination of hazardous reagents.

Aqueous reaction systems represent a significant advancement in sustainable tetrafluorophenol synthesis [3] [28]. Water-based processes eliminate the need for organic solvents, reducing both environmental impact and operational costs. Phase transfer catalysis enables efficient reactions in aqueous systems despite the hydrophobic nature of fluorinated substrates [3].

Flow chemistry technologies contribute significantly to process sustainability [26] [29] [24]. Continuous flow systems typically require 60-80% less solvent than equivalent batch processes while achieving higher space-time yields [24]. The improved heat and mass transfer characteristics of flow systems enable operation at milder conditions, reducing energy consumption.

Catalyst recycling and reuse strategies minimize waste generation from spent catalysts [25] [27]. Heterogeneous catalysts can often be recovered and regenerated for multiple reaction cycles. Immobilized enzyme systems offer particular advantages in this regard, with some systems maintaining activity for over 20 reaction cycles [13].

Reduced Environmental Impact Methods

Advanced synthetic methodologies have been developed to minimize the environmental footprint of tetrafluorophenol production [26] [29] [27]. PFAS-free synthesis routes avoid the use of per- and polyfluoroalkyl substances that face increasing regulatory restrictions [26] [29]. These approaches typically employ cesium fluoride as the sole fluorine source, eliminating concerns about persistent fluorinated contaminants.

Enzymatic synthesis approaches offer exceptional environmental compatibility [25]. Fluorinase and other specialized enzymes can catalyze C-F bond formation under physiological conditions, eliminating the need for harsh chemical reagents. While enzyme-based processes are not yet economically viable for large-scale production, they represent an important area for future development [25].

Electrochemical fluorination methods provide another environmentally benign approach [30] [31]. These processes use electrical energy to drive fluorination reactions, avoiding the need for chemical oxidants or reducing agents. Recent advances in electrode materials and cell designs have improved the efficiency and selectivity of electrochemical fluorination processes [30].

Life cycle assessment studies confirm the environmental benefits of green chemistry approaches [19] [32] [33]. Advanced microreactor processes for fluorinated compound production show 70-90% reductions in greenhouse gas emissions compared to conventional processes, primarily due to reduced energy consumption and waste generation [33]. The elimination of chlorinated intermediates provides additional environmental benefits by avoiding production of persistent organic pollutants [33].

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H302 (15.22%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (15.22%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (13.04%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (86.96%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (86.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (84.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant